Isoetianic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

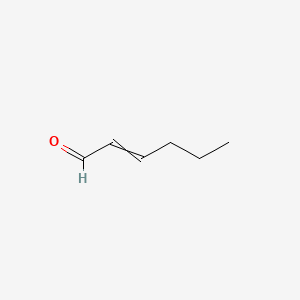

Isobutyric acid is an organosulfur compound containing an alkyl sulfonic acid located beta to a hydroxy group . It is a carboxylic acid with structural formula (CH3)2CHCOOH . It is an isomer of butyric acid and is classified as a short-chain fatty acid .

Synthesis Analysis

Isobutyric acid can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene . It can also be prepared by the high-pressure hydrocarboxylation (Koch reaction) from propylene . The chemical synthesis of isobutyric acid includes acid-catalyzed Koch carbonylation of propylene . Propylene is produced by cracking large hydrocarbon molecules, such as petroleum and natural gases .

Molecular Structure Analysis

The molecular formula of Isobutyric acid is C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da .

Chemical Reactions Analysis

Isobutyric acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . When heated with a chromic acid solution it is oxidized to acetone . Alkaline potassium permanganate oxidizes it to α-hydroxyisobutyric acid .

Physical And Chemical Properties Analysis

Isobutyric acid is a colorless liquid with a somewhat unpleasant odor . It is soluble in water and organic solvents . The density of Isobutyric acid is 0.9697 g/cm3 at 0 °C . It has a melting point of −47 °C and a boiling point of 155 °C .

作用機序

Little is still known about the possible molecular mechanisms of action of Isobutyric acid. Preliminary experiments with rat and human adipocytes have shown that isobutyric and isovaleric acids can modulate glucose and lipid metabolism in the liver similar to the major SCFA, then contributing to improve insulin sensitivity in individuals with impaired .

Safety and Hazards

将来の方向性

Microbially produced VFAs (acetic acid, propionic acid, butyric acid, isobutyric acid, and isovaleric acid) can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . There is a need to use metabolic engineering, systematic biology, evolutionary engineering, and bioinformatics to discover VFA biosynthesis routes since the pathways for isobutyric acid and isovaleric acids are still not well understood .

特性

CAS番号 |

38775-99-4 |

|---|---|

製品名 |

Isoetianic acid |

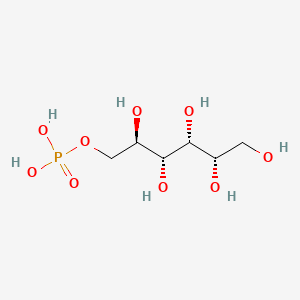

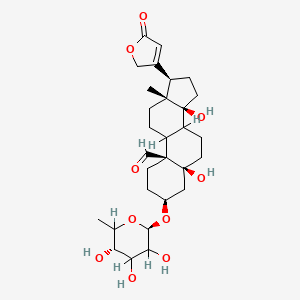

分子式 |

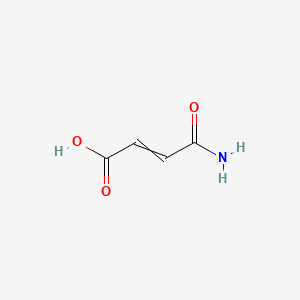

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC名 |

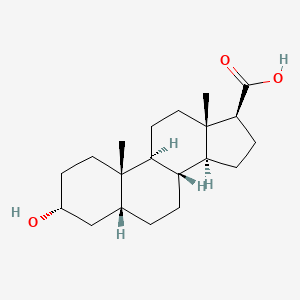

(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23)/t12-,13-,14+,15+,16+,17-,19+,20+/m1/s1 |

InChIキー |

KAYYIYDHRSEWHR-VBBBUPHZSA-N |

異性体SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

正規SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

同義語 |

3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid 3 alpha-hydroxy-5 beta-etianic acid 3-hydroxyetianic acid isoetianic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。